molecular formula C13H18N2Se B13813878 [4-(Dipropylamino)phenyl] selenocyanate CAS No. 22037-09-8

[4-(Dipropylamino)phenyl] selenocyanate

Cat. No.: B13813878
CAS No.: 22037-09-8
M. Wt: 281.27 g/mol
InChI Key: RROJSRCMDVCXKQ-UHFFFAOYSA-N
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Description

[4-(Dipropylamino)phenyl] selenocyanate is an organic compound with the molecular formula C13H18N2Se It is a selenocyanate derivative of dipropylaminophenyl, characterized by the presence of a selenocyanate group (-SeCN) attached to a phenyl ring substituted with a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dipropylamino)phenyl] selenocyanate typically involves the reaction of 4-(dipropylamino)phenylamine with selenium cyanide (SeCN). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

[4-(Dipropylamino)phenyl] selenocyanate undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenoethers or selenides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenoethers or selenides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Dipropylamino)phenyl] selenocyanate has several applications in scientific research:

Properties

CAS No.

22037-09-8

Molecular Formula

C13H18N2Se

Molecular Weight

281.27 g/mol

IUPAC Name

[4-(dipropylamino)phenyl] selenocyanate

InChI

InChI=1S/C13H18N2Se/c1-3-9-15(10-4-2)12-5-7-13(8-6-12)16-11-14/h5-8H,3-4,9-10H2,1-2H3

InChI Key

RROJSRCMDVCXKQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)[Se]C#N

Origin of Product

United States

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